4-Methyl-2-phenylthiophene

Übersicht

Beschreibung

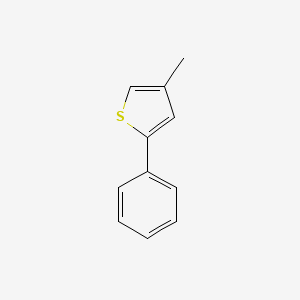

4-Methyl-2-phenylthiophene is a heterocyclic organic compound with the molecular formula C11H10S. It belongs to the thiophene family, characterized by a five-membered ring containing one sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Methyl-2-phenylthiophene, can be achieved through several methods. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.

Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable versions of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired purity and application of the final product .

Analyse Chemischer Reaktionen

4-Methyl-2-phenylthiophene undergoes various chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Properties:

Thiophene derivatives, including 4-Methyl-2-phenylthiophene, exhibit a diverse range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, anti-cancer, anti-microbial, and anti-psychotic agents. The presence of the thiophene ring enhances the pharmacological properties of these compounds, making them valuable in drug design.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives against bacterial strains such as E. coli and S. aureus. The derivatives were screened using the Minimum Inhibitory Concentration (MIC) method. Results indicated that certain compounds demonstrated significant antibacterial activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | 0.625 | 0.313 |

Material Science

Organic Electronics:

this compound has been explored as a material in organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors (OFETs). Its favorable electronic properties make it suitable for use as a semiconductor material.

Case Study: Organic Photovoltaics

Research has shown that incorporating thiophene derivatives into the active layer of organic solar cells can enhance their efficiency. A comparative study demonstrated that devices using this compound exhibited improved charge transport properties, leading to higher power conversion efficiencies than those using traditional materials .

Synthesis and Chemical Reactions

Synthetic Pathways:

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of functional groups that can further enhance its biological activity or electronic properties.

Table: Synthetic Methods Overview

| Method | Yield (%) | Remarks |

|---|---|---|

| Pd-catalyzed coupling | 65 | Efficient for functionalization |

| Cyclization reactions | 70 | Suitable for larger scale synthesis |

Wirkmechanismus

The mechanism of action of 4-Methyl-2-phenylthiophene involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity . The exact pathways depend on the specific application and the structure of the derivative used.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-phenylthiophene can be compared with other thiophene derivatives such as:

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and applications in various fields .

Biologische Aktivität

4-Methyl-2-phenylthiophene is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, exhibit a wide range of biological activities. These compounds are known for their roles in medicinal chemistry, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications. The unique structure of thiophenes contributes to their pharmacological potential.

1. Antimicrobial Activity

Research has demonstrated that thiophene derivatives possess significant antimicrobial properties. A study highlighted that higher alkylated thiophenes showed notable inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting that this compound may exhibit similar effects due to its structural characteristics .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | E. coli |

| 2-Butylthiophene | 15 | S. aureus |

| 2-Octylthiophene | 10 | B. subtilis |

2. Anti-Cancer Activity

The anti-cancer potential of thiophenes has been extensively studied. For instance, compounds similar to this compound have shown efficacy in inducing apoptosis in cancer cell lines. A notable case study involved the evaluation of a related thiophene derivative that demonstrated an IC50 value of approximately 25 μM against MCF cell lines, indicating significant cytotoxicity .

Case Study:

In a study involving tumor-bearing mice, a derivative was shown to suppress tumor growth effectively. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways, which are critical in cancer progression .

3. Anti-inflammatory Properties

Thiophenes are also recognized for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The therapeutic implications are considerable, particularly in treating chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes: Thiophenes often interact with specific enzymes involved in metabolic pathways, influencing their activity.

- Receptor Modulation: Some thiophene derivatives act as ligands for various receptors, modulating signaling pathways that regulate inflammation and cancer cell growth.

- Reactive Oxygen Species (ROS) Modulation: Certain studies suggest that these compounds can influence ROS levels within cells, contributing to their anti-cancer and anti-inflammatory effects.

Eigenschaften

IUPAC Name |

4-methyl-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHULNAHLSPUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.